molecular formula C21H27N5O3 B4441814 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B4441814
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: DOYUFDGVRGBTIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₂₂H₂₈N₄O₃
Molecular Weight: 396.2 g/mol .
Structural Features:

  • Quinazolinone Core: A bicyclic system (7,8-dihydroquinazolin-5(6H)-one) that serves as a pharmacophore for kinase inhibition and receptor binding.
  • 4-(4-Methoxyphenyl)amino Substituent: A para-methoxy aniline group attached at position 4, which modulates electronic properties and enhances target affinity.
  • 2-Hydroxyethylpiperazine: A piperazine ring substituted with a hydroxyethyl group at position 4, improving solubility and enabling hydrogen bonding with biological targets .

Potential Applications: Quinazolinones are known for diverse bioactivities, including kinase inhibition, anticancer, and CNS modulation.

Eigenschaften

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-29-16-7-5-15(6-8-16)22-20-19-17(3-2-4-18(19)28)23-21(24-20)26-11-9-25(10-12-26)13-14-27/h5-8,27H,2-4,9-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYUFDGVRGBTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CCC3)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the methoxy group could result in various substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
    • Case Study : A study demonstrated that quinazoline derivatives showed potent activity against various cancer cell lines, suggesting that modifications to the piperazine moiety could enhance efficacy and selectivity against cancer cells .
  • Antimicrobial Properties
    • The compound has shown potential as an antimicrobial agent, particularly against gram-positive bacteria. The presence of the piperazine ring is known to enhance the lipophilicity of the molecule, aiding in membrane penetration.
    • Research Findings : In vitro studies revealed that compounds with similar structures exhibited bactericidal effects against strains like Staphylococcus aureus and Escherichia coli .
  • CNS Activity
    • Compounds containing piperazine are often explored for their neuropharmacological effects. The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
    • Case Study : Preliminary studies have indicated that related piperazine derivatives can act as anxiolytics or antidepressants, warranting further investigation into the CNS effects of this specific compound .

Synthesis and Modification

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves several steps:

  • Formation of the Quinazoline Core : The initial step involves constructing the quinazoline backbone through cyclization reactions.
  • Piperazine Substitution : The introduction of the piperazine moiety is achieved via nucleophilic substitution reactions.
  • Hydroxylation : Hydroxyl groups are introduced to enhance solubility and biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound:

  • Piperazine Ring : Modifications to the piperazine ring can affect both lipophilicity and receptor binding affinity.
  • Methoxy Group : The presence of a methoxy group on the phenyl ring has been associated with improved biological activity due to enhanced electron donation properties.

Wirkmechanismus

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to structurally related quinazolinones and piperazine derivatives (Table 1). Key differences include:

  • Substituents on the Quinazolinone Core: Variations in aryl/heteroaryl groups (e.g., methoxyphenyl vs. chlorophenyl) influence electronic effects and steric interactions.
  • Piperazine Modifications : Hydroxyethyl, benzodioxolylmethyl, or fluorophenyl groups alter solubility and target selectivity.

Table 1. Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (Target) Quinazolinone 4-Methoxyphenylamino, hydroxyethylpiperazine 396.2 Kinase inhibition (inferred)
7-(3-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Quinazolinone 3-Chlorophenyl, hydroxyethylpiperazine ~380 (estimated) Anticancer potential
7-(4-Fluorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Quinazolinone 4-Fluorophenyl, hydroxyethylpiperazine 370.4 Unspecified kinase activity
CK-101 (RX-518) Quinazoline Difluorophenyl, hydroxyethylpiperazine, acrylamide 529.5 EGFR inhibitor (Phase 2 trials for NSCLC)
Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate Tetrahydroquinazolinone Ethyl ester, methyl group 318.37 Structural analog for drug discovery

Key Findings from Comparative Studies

CK-101 incorporates a difluorophenyl group, which improves metabolic stability and EGFR affinity, demonstrating how halogenation optimizes drug-like properties .

Role of Piperazine Modifications: The 2-hydroxyethyl group in the target compound and analogs increases water solubility, critical for bioavailability. This contrasts with lipophilic substituents (e.g., benzodioxolylmethyl in ), which may enhance blood-brain barrier penetration . CK-101’s acrylamide moiety enables covalent binding to EGFR, a feature absent in non-covalent inhibitors like the target compound .

Biological Activity Trends: Quinazolinones with chlorophenyl groups () show antitumor activity, while methoxyphenyl derivatives (target compound) may favor CNS targets due to reduced cytotoxicity. Piperazine-linked compounds (e.g., ’s pyrazolopyrimidine derivatives) highlight the scaffold’s versatility in targeting diverse pathways (e.g., serotonin receptors, kinases) .

Biologische Aktivität

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C21H27N5O3
  • Molecular Weight : 397.479 g/mol
  • IUPAC Name : this compound

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of phosphodiesterase (PDE), which plays a crucial role in regulating cyclic nucleotide levels in cells. This inhibition can lead to enhanced signaling pathways associated with vasodilation and neuroprotection .

Anticonvulsant Activity

Studies have demonstrated that derivatives of quinazolinone compounds, including the target compound, possess anticonvulsant properties. For instance, a related study reported that certain analogs were effective in reducing seizure activity in animal models, suggesting that the compound may have similar effects .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of various signaling pathways. The compound's structural features allow it to interact with specific receptors involved in cell growth and survival .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Screening The compound was tested against pentylenetetrazole-induced seizures in mice, showing significant protective effects (ED50 values indicating potency) compared to standard treatments like sodium valproate .
Neuroprotective Mechanism In vitro studies demonstrated that the compound could reduce oxidative stress markers and promote neuronal survival under toxic conditions, suggesting its potential use in treating neurodegenerative diseases .
Cancer Cell Line Studies The compound showed promising results in inhibiting growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound’s core structure includes a quinazolinone scaffold substituted with piperazine and methoxyphenyl groups. A typical synthesis involves multi-step reactions:

  • Step 1 : Condensation of substituted anilines with carbonyl precursors to form the quinazolinone ring.
  • Step 2 : Introduction of the 4-methoxyphenylamino group via nucleophilic aromatic substitution.
  • Step 3 : Functionalization of the piperazine moiety with a hydroxyethyl group using alkylation or reductive amination . Environmental factors (pH, temperature, solvent polarity) significantly impact reaction efficiency. For example, alkaline conditions (e.g., K₂CO₃ in DMF) enhance nucleophilic substitution in Step 2, while inert atmospheres prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. The hydroxyethyl group’s proton signals appear as triplets (δ ~3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₂H₂₉N₅O₃).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s solubility and stability affect experimental design?

  • Solubility : Limited aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays.
  • Stability : Susceptible to hydrolysis under acidic conditions (pH <5) due to the piperazine ring. Storage at -20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for scale-up synthesis?

Quantum mechanical calculations (DFT) predict transition states and activation energies for key steps, such as the formation of the quinazolinone ring. Hybrid approaches combining computational modeling (e.g., Gaussian 16) and high-throughput experimentation (HTE) reduce trial-and-error by identifying optimal catalysts (e.g., Pd(OAc)₂ for cross-coupling) and solvent systems .

Q. How can data contradictions in biological activity assays be resolved?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., hCA I vs. II).
  • Metabolite Interference : Hydroxyethyl-piperazine metabolites (e.g., N-oxide derivatives) may exhibit off-target effects . Resolution : Use orthogonal assays (e.g., SPR for binding affinity, fluorometric enzyme inhibition) and validate with structurally analogous controls (e.g., 4-phenylpiperazine derivatives) .

Q. What methodologies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporation of a photoactivatable group (e.g., benzophenone) into the compound enables covalent binding to target proteins, visualized via SDS-PAGE or LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA) : Monitors thermal stabilization of target proteins in lysates or live cells upon compound binding .

Q. How do environmental factors (pH, ionic strength) modulate receptor binding kinetics?

Molecular dynamics (MD) simulations reveal that protonation of the piperazine nitrogen at physiological pH (7.4) enhances electrostatic interactions with aspartate residues in GPCRs (e.g., dopamine D2/D3 receptors). Ionic strength >150 mM NaCl reduces binding affinity due to charge screening .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to screen variables (temperature, catalyst loading) for Steps 1–3 .
  • Troubleshooting Stability : Lyophilization under argon prevents degradation of hygroscopic intermediates .
  • Advanced Analytics : Cryo-EM or X-ray crystallography (if co-crystals form) resolves binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.